2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a molecular formula of C22H31NO4 . This compound is characterized by its cyclohexenone core, substituted with butyryl, diethoxyphenethyl, and dimethyl groups. It is a member of the phenethylamine class, which is known for its diverse biological activities .
Preparation Methods
The synthesis of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a series of aldol condensation reactions.
Introduction of the butyryl group: This step involves the acylation of the cyclohexenone core using butyryl chloride in the presence of a base.
Attachment of the diethoxyphenethyl group: This is done through a nucleophilic substitution reaction, where the diethoxyphenethylamine is reacted with the cyclohexenone derivative.
Final modifications: Any additional functional groups are introduced through standard organic synthesis techniques.
Chemical Reactions Analysis
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenethylamine moiety.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can be compared with other phenethylamine derivatives such as:
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
Mescaline: A naturally occurring psychedelic compound.
Bevantolol: A beta-blocker used in the treatment of hypertension.
The uniqueness of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H35NO4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C24H35NO4/c1-6-9-19(26)23-18(15-24(4,5)16-20(23)27)25-13-12-17-10-11-21(28-7-2)22(14-17)29-8-3/h10-11,14,26H,6-9,12-13,15-16H2,1-5H3/b23-19+,25-18? |
InChI Key |
MQPMOBBMAHVLOX-ZKDXKUNRSA-N |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O |
Canonical SMILES |
CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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